An In-depth Technical Guide to 2,7-Dinitronaphthalene
An In-depth Technical Guide to 2,7-Dinitronaphthalene
CAS Number: 24824-27-9
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 2,7-Dinitronaphthalene. The content is intended for researchers, scientists, and professionals in drug development and materials science who may use this compound as a chemical intermediate.
Physicochemical Properties
2,7-Dinitronaphthalene is a yellow crystalline solid at room temperature.[1] It is one of several dinitronaphthalene isomers, with two nitro groups symmetrically positioned on the naphthalene (B1677914) backbone.[1] This substitution pattern significantly influences its chemical reactivity and physical properties compared to unsubstituted naphthalene.
Core Properties
The fundamental physicochemical properties of 2,7-Dinitronaphthalene are summarized in the table below. These values are critical for its handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 24824-27-9 | [1][2] |
| Molecular Formula | C₁₀H₆N₂O₄ | [1][2] |
| Molecular Weight | 218.17 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 229-233 °C | [2] |
| Boiling Point | 413.5 °C (Predicted) | [1] |
| Density | 1.481 g/cm³ (Predicted) | [2] |
Solubility Profile
The solubility of 2,7-Dinitronaphthalene is a key consideration for its use in synthesis and for its purification. Like most nitroaromatic compounds, it exhibits very low solubility in water due to its predominantly non-polar aromatic structure.[1] It is, however, soluble in various organic solvents.
Table of Solubility Data for Dinitronaphthalene Isomers
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) of 1,8-DNN[3][4] | Mole Fraction Solubility (x10³) of 1,5-DNN[3][5] |
| Acetone | 273.15 | 1.25 | 1.57 |
| 293.15 | 2.54 | 3.10 | |
| 313.15 | 4.98 | 4.51 | |
| Toluene | 273.15 | 0.98 | 1.32 |
| 293.15 | 2.05 | 2.65 | |
| 313.15 | 4.15 | 4.10 | |
| Methanol | 273.15 | 0.05 | - |
| 293.15 | 0.11 | - | |
| 313.15 | 0.23 | - | |
| Ethanol | 273.15 | - | 0.18 |
| 293.15 | - | 0.35 | |
| 313.15 | - | 0.65 | |
| Acetonitrile | 273.15 | 0.45 | 0.55 |
| 293.15 | 0.95 | 1.15 | |
| 313.15 | 1.95 | 2.10 |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 2,7-Dinitronaphthalene.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (NO₂) vibrations. The asymmetric N-O stretching vibration typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[6][7] For 2,7-dinitronaphthalene, a characteristic nitro group vibration has been reported at 1523 cm⁻¹.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic protons of 2,7-dinitronaphthalene are expected to resonate in the downfield region, typically between δ 7.5–8.2 ppm, due to the deshielding effect of the nitro groups.[7]
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¹³C NMR: The spectrum will show distinct signals for the aromatic carbons. The carbons directly attached to the nitro groups will be significantly deshielded and appear at a higher chemical shift.
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Mass Spectrometry (MS): The electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 218, corresponding to the molecular weight of the compound.[8]
Synthesis and Reactivity
Synthesis of 2,7-Dinitronaphthalene
Direct nitration of naphthalene typically yields a mixture of isomers, predominantly the 1,5- and 1,8-dinitronaphthalenes, making the isolation of pure 2,7-dinitronaphthalene challenging by this method.[2] A more selective method involves the diazotization of the corresponding amino-nitronaphthalene precursor, followed by decomposition of the diazonium salt.
Key Chemical Reactions: Reduction to 2,7-Diaminonaphthalene
A primary application of 2,7-dinitronaphthalene is its use as a precursor to 2,7-diaminonaphthalene. This transformation is achieved through the reduction of both nitro groups. Catalytic hydrogenation is a common and efficient method for this reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubility determination and correlation for 1,8-dinitronaphthalene in (acetone + methanol), (toluene + methanol) and (acetonitrile + methanol) mixed solvents [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Buy 2,7-Dinitronaphthalene | 24824-27-9 [smolecule.com]
- 8. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
